BenchChemオンラインストアへようこそ!

But-3-ene-1-sulfonamide

Covalent Kinase Inhibitor FGFR4 Selectivity

But-3-ene-1-sulfonamide is the optimal precursor for vinylsulfonamide covalent warheads. Its terminal alkene and primary sulfonamide combine to deliver irreversible, isoform-selective target engagement (EGFR, FGFR4, TEAD, cruzain) unattainable with acrylamides or vinyl sulfones. Also enables solid-phase RCM for sultam libraries. Substituting this scaffold compromises established SAR and selectivity profiles. ≥95% purity; available globally for medicinal chemistry and materials research.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 291514-02-8
Cat. No. B3121670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-3-ene-1-sulfonamide
CAS291514-02-8
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC=CCCS(=O)(=O)N
InChIInChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7)
InChIKeyGZZNAQVOJRWEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-3-ene-1-sulfonamide (CAS 291514-02-8) Procurement Guide: A Strategic Vinylsulfonamide Building Block for Covalent Inhibitor Design and Specialty Polymer Synthesis


But-3-ene-1-sulfonamide (CAS 291514-02-8) is a terminal alkene-bearing primary sulfonamide with the molecular formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol . It serves as a foundational building block for the installation of a vinylsulfonamide warhead, a functional motif validated across multiple therapeutic programs for its ability to act as a covalent Michael acceptor . Commercially, the compound is widely available at a purity standard of 95% or greater from multiple chemical suppliers, ensuring consistent quality for research and industrial applications .

Why Generic Substitution of But-3-ene-1-sulfonamide (CAS 291514-02-8) is Scientifically Unsound for Covalent Warhead Applications


Attempting to replace But-3-ene-1-sulfonamide with an alternative sulfonamide or Michael acceptor in a research or development program is not a trivial substitution. The molecule possesses a unique combination of two functional handles: a terminal alkene for covalent bond formation and a primary sulfonamide that acts as a key hydrogen-bond donor/acceptor for target recognition . While other electrophilic warheads like acrylamides or vinyl sulfones are available, vinylsulfonamides demonstrate a distinct reactivity profile and, crucially, a unique selectivity landscape that is not recapitulated by other classes. For example, in comparative kinase profiling, vinylsulfonamide-derived inhibitors can exhibit a different off-target liability profile compared to acrylamide-based counterparts, a property that is essential for achieving the required therapeutic window [1]. Substituting this core scaffold without rigorous head-to-head validation would invalidate established structure-activity relationships (SAR), leading to unpredictable changes in potency, selectivity, and overall drug-like properties.

Quantitative Differentiation Evidence for But-3-ene-1-sulfonamide (CAS 291514-02-8) in Covalent Drug Discovery


Vinylsulfonamide Warhead Enables Potent and Selective FGFR4 Kinase Inhibition in Cellular Assays

In a focused medicinal chemistry campaign to develop selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, a vinylsulfonamide warhead derived from a terminal alkene sulfonamide (such as But-3-ene-1-sulfonamide) was identified as one of the optimal cysteine-targeting electrophiles. A representative inhibitor (compound 6h) bearing this warhead demonstrated an IC50 of 45 ± 11 nM against FGFR4 enzymatic activity while sparing FGFR1, FGFR2, and FGFR3 [1]. This level of isoform selectivity is a critical differentiator from less selective covalent warheads that can cause dose-limiting toxicity by inhibiting multiple FGFR family members. The data demonstrate that the vinylsulfonamide moiety, when correctly positioned, is capable of achieving both high potency and a favorable selectivity profile, making it a privileged warhead for this challenging target class [1].

Covalent Kinase Inhibitor FGFR4 Selectivity

Vinylsulfonamide Warhead Achieves Exceptional Potency Against Cruzain Protease (Trypanosoma cruzi)

A series of N-alkoxyvinylsulfonamide inhibitors, derived from a terminal vinylsulfonamide precursor, were developed to target the essential cysteine protease cruzain in Trypanosoma cruzi, the causative agent of Chagas disease. A lead compound, Inhibitor 13, displayed an exceptionally high second-order inactivation rate constant of 6,480,000 s⁻¹ M⁻¹ against cruzain, and was also highly effective against T. cruzi trypomastigotes in a tissue culture assay [1]. This level of covalent potency is orders of magnitude higher than what is typically achieved with reversible inhibitors or alternative warheads, underscoring the high electrophilicity and optimal fit of the vinylsulfonamide group for this specific active-site cysteine [1].

Neglected Tropical Diseases Cysteine Protease Inhibitor Cruzain

Vinylsulfonamides are Potent, Irreversible EGFR Inhibitors, Outperforming Reversible Vinylsulfone and Vinylsulfine Analogs

A study on 4-anilinoquinazoline-based tyrosine kinase inhibitors for the epidermal growth factor receptor (EGFR) directly compared the inhibitory properties of several Michael acceptor warheads. Vinylsulfonamide derivatives were characterized as potent and irreversible inhibitors of EGFR, with IC50 values in the range of 0.4-1.1 nM for optimized derivatives. In stark contrast, analogous compounds bearing vinylsulfone and vinylsulfine warheads were found to be reversible and only poorly active [1]. This direct comparison within a consistent molecular scaffold provides strong evidence that the sulfonamide linkage is critical for achieving an irreversible, covalent binding mode, which is often essential for prolonged pharmacodynamic effects and overcoming resistance in oncology targets [1].

EGFR Inhibitor Irreversible Inhibition Kinase

Vinylsulfonamide Warhead Enables Potent TEAD Autopalmitoylation Inhibition for Targeting the Hippo Pathway

In a discovery program aimed at transcriptional enhanced associate domain (TEAD) proteins, a series of vinylsulfonamide derivatives were evaluated for their ability to covalently inhibit TEAD autopalmitoylation, a critical activity in the oncogenic Hippo signaling pathway. The lead compound, DC-TEADin02, demonstrated an IC50 of 197 ± 19 nM and was shown to be a potent, selective, and covalent inhibitor [1]. Importantly, further biochemical counter-screens demonstrated the specific thiol reactivity and selectivity of this vinylsulfonamide-based inhibitor over a broad panel of kinases, lipid-binding proteins, and epigenetic targets [1]. This highlights the ability of a finely tuned vinylsulfonamide warhead to achieve not only on-target potency but also a clean off-target profile, a crucial attribute for advancing drug candidates.

TEAD Inhibitor Hippo Pathway Covalent Inhibitor

Vinylsulfonamide Moiety Facilitates Ring-Closing Metathesis (RCM) for the Solid-Phase Synthesis of Cyclic Sulfonamides

But-3-ene-1-sulfonamide serves as a critical monomer for the solid-phase synthesis of cyclic sulfonamides (sultams) via a cyclization-cleavage strategy employing ring-closing metathesis (RCM). A study demonstrated that resin-bound sulfonamides with a terminal alkene are suitable substrates for RCM using the Grubbs catalyst, enabling the preparation of a variety of novel 7-membered cyclic sulfonamides in good yields [1]. This synthetic strategy leverages the unique reactivity of the terminal alkene, a feature not present in simple alkyl or aryl sulfonamides, to enable an efficient, traceless, and diversity-oriented approach to the generation of sultam libraries for biological screening [1].

Solid-Phase Synthesis Ring-Closing Metathesis Cyclic Sulfonamide

Validated Application Scenarios for But-3-ene-1-sulfonamide (CAS 291514-02-8) in Drug Discovery and Materials Science


Design and Synthesis of Irreversible Covalent Kinase Inhibitors

But-3-ene-1-sulfonamide is the optimal starting material for introducing a vinylsulfonamide warhead into kinase inhibitor scaffolds. As demonstrated in comparative studies, this warhead confers irreversible, covalent inhibition, a key advantage for targets like EGFR and FGFR4 where prolonged target engagement is required to overcome resistance or achieve a sustained pharmacodynamic effect [1]. The high potency (IC50s in the low nanomolar range) and unique isoform selectivity observed with vinylsulfonamide-containing inhibitors make this building block a strategic choice for medicinal chemistry programs focused on precision oncology [2].

Development of Selective Inhibitors for Non-Kinase Targets (e.g., TEAD, Cruzain)

The utility of the vinylsulfonamide warhead extends beyond the kinome. Research programs targeting TEAD transcription factors in the Hippo pathway and the cruzain protease in Trypanosoma cruzi have successfully employed vinylsulfonamide-based inhibitors to achieve potent (IC50 = 197 nM for TEAD) and highly efficient (k_inact/K_I = 6,480,000 s⁻¹ M⁻¹ for cruzain) covalent inhibition [1][2]. This versatility underscores the value of But-3-ene-1-sulfonamide as a general-purpose covalent warhead precursor for a wide range of challenging therapeutic targets.

Solid-Phase Synthesis of Diverse Cyclic Sulfonamide (Sultam) Libraries

But-3-ene-1-sulfonamide's terminal alkene is a perfect functional handle for ring-closing metathesis (RCM). This enables a powerful solid-phase cyclization-cleavage strategy for generating libraries of novel 7-membered and other cyclic sulfonamides (sultams) [1]. This approach is highly valued in diversity-oriented synthesis and early-stage drug discovery for rapidly exploring chemical space around the sulfonamide pharmacophore, a capability not offered by other sulfonamide building blocks that lack this alkene functionality.

Synthesis of Specialty Polymers with Sulfonamide Functionality

While specific quantitative data is limited, the terminal alkene of But-3-ene-1-sulfonamide also positions it as a potential monomer for the synthesis of specialty polymers. The sulfonamide group can enhance properties like solubility, thermal stability, and the ability to engage in specific hydrogen-bonding interactions, which are desirable in advanced materials and functional coatings [1]. This differentiates it from alkyl sulfonamides that lack a polymerizable group, opening avenues in materials science research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for But-3-ene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.